Erucic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ethe

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiology

Hepatology

Neurology

Oncology

Nutrition

Industrial Applications

EA is a significant oleochemical substance with widespread application across various industries . Its primary utilization lies in the production of fine chemicals, owing to its hydrophobicity and exceptional lubricating properties . Upon hydrogenation, EA can be transformed into behenic acid which is an immersed direct FA . Behenic acid and its derivatives find extensive use as plasticizers, lubricants, and stabilizers in the food, pharmaceutical, and plastics industries .

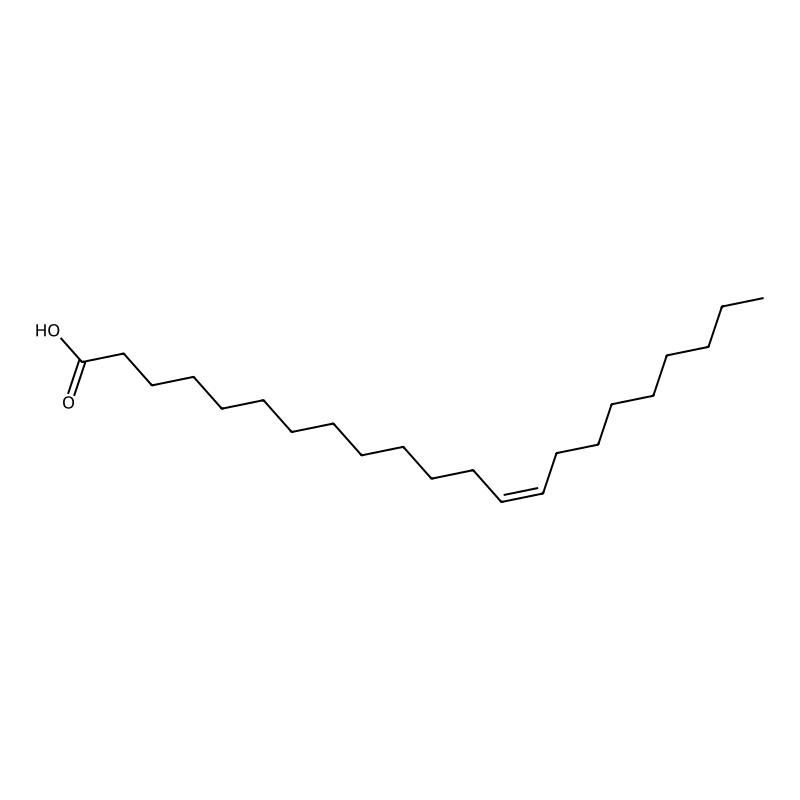

Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula , classified as 22:1ω9. It is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard, where it can constitute 20% to 54% of their oil content. The compound is also known as cis-13-docosenoic acid, while its trans isomer is referred to as brassidic acid. In its pure form, erucic acid appears as a white waxy solid, insoluble in water, with a melting point of approximately 33.8 °C and a boiling point of around 381.5 °C .

Toxicity

Erucic acid is generally considered safe for human consumption at low levels. However, high intake has been linked to health problems in animals, including heart lesions and impaired growth. Regulatory agencies like the European Food Safety Authority (EFSA) have established safe levels for erucic acid in food [].

Flammability

Erucic acid is combustible and can burn when exposed to high temperatures or open flames [].

Stability

Erucic acid is relatively stable under normal storage conditions but can degrade upon exposure to light and heat [].

Limitations:

- The mechanism of action for erucic acid in biological systems requires further investigation.

- More research is needed to understand the long-term effects of erucic acid consumption on human health.

- Hydrogenation: This process converts erucic acid into behenyl alcohol, which serves as a pour point depressant for various oils.

- Ozonolysis: This oxidative cleavage reaction produces brassylic acid, a dicarboxylic acid useful in synthesizing specialty polyamides and polyesters .

- Oxidative Cleavage: Erucic acid can also react with hydrogen peroxide in the presence of inorganic oxide catalysts to yield various products .

Erucic acid has diverse applications across various industries:

- Food Industry: While high-erucic acid rapeseed oil has been largely replaced by low-erucic acid variants (canola oil), it still serves as an ingredient in some food products.

- Industrial Uses: It is employed in producing lubricants, surfactants, and biodiesel due to its high calorific value and lubrication properties.

- Cosmetics and Pharmaceuticals: Derivatives of erucic acid are used in cosmetics and as drug carriers due to their unique properties .

Research on erucic acid interactions has highlighted both toxicological and pharmacological aspects:

- Toxicological Studies: Initial concerns regarding erucic acid toxicity were raised during incidents like the Toxic Oil Syndrome in Spain, although further studies have largely exonerated erucic acid as a primary cause .

- Pharmacological Potential: Recent studies suggest that erucic acid may have neuroprotective and cytotoxic properties, warranting further investigation into its medicinal applications .

Erucic acid shares structural similarities with various other fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Saturation Level | Notable Sources | Unique Features |

|---|---|---|---|---|

| Oleic Acid | C18H34O2 | Monounsaturated | Olive oil, avocados | Widely consumed; recognized for health benefits |

| Behenic Acid | C22H44O2 | Saturated | Ben oil (from Moringa trees) | Used primarily for industrial applications |

| Brassidic Acid | C22H42O2 | Trans Isomer | Brassica plants | Less common; derived from erucic acid |

| Eicosenoic Acid | C20H38O2 | Monounsaturated | Certain fish oils | Shorter carbon chain than erucic acid |

Erucic acid's unique position stems from its specific carbon chain length and unsaturation level, making it particularly valuable in industrial applications while being subject to health regulations due to its metabolic effects .

Erucic acid derives its name from the genus Eruca (rocket/arugula), though it is most abundant in seeds of the Brassicaceae family, particularly rapeseed (Brassica napus), mustard (Brassica juncea), and camelina (Camelina sativa). Historically, rapeseed oil contained 40–60% erucic acid, but concerns over its cardiac toxicity in animal studies during the 1960s–1970s prompted the development of low-erucic acid rapeseed (LEAR) varieties, commercially known as canola (≤2% erucic acid). This shift marked a pivotal moment in agricultural chemistry, balancing food safety with industrial demand.

Significance in Industrial and Agricultural Chemistry

Erucic acid’s industrial value stems from its hydrophobicity and chemical stability, making it ideal for lubricants, surfactants, and nylon production. Conversely, agricultural innovations have focused on modulating its content: LEAR cultivars dominate food markets, while high-erucic acid rapeseed (HEAR) remains critical for non-food applications. The global market for HEAR oil is driven by its role in producing brassylic acid, a precursor for high-performance polymers.

Molecular Configuration and Stereoisomerism

Erucic acid represents a monounsaturated omega-9 fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.57 grams per mole [1] [2] [3]. The compound is systematically named (13Z)-13-docosenoic acid, indicating the presence of a cis double bond at the 13th carbon position within the 22-carbon aliphatic chain [2] [3]. The Chemical Abstracts Service registry number 112-86-7 uniquely identifies this fatty acid in chemical databases [1] [2] [3].

The structural configuration of erucic acid is characterized by the presence of a single double bond located between carbon atoms 13 and 14, counting from the carboxyl terminus [1] [5]. This double bond exhibits Z-configuration, also known as cis-configuration, which significantly influences the molecular geometry and physicochemical properties of the compound [1] [5] [6]. The cis arrangement creates a bend in the carbon chain at approximately 30 degrees, contrasting with the linear configuration observed in saturated fatty acids [4].

Stereoisomerism plays a crucial role in defining the properties of erucic acid. The trans isomer of erucic acid is known as brassidic acid, which exhibits markedly different crystalline structure and wetting properties compared to the cis form [4] [6]. X-ray diffraction studies have demonstrated that erucic acid possesses a distinct crystalline structure that differs significantly from other fatty acids, including its trans isomer brassidic acid and saturated analogs such as behenic acid [4]. The stereochemical configuration directly impacts the molecular packing arrangement and influences various physical properties including melting behavior and solubility characteristics [4].

The International Union of Pure and Applied Chemistry Standard InChI Key for erucic acid is DPUOLQHDNGRHBS-KTKRTIGZSA-N, which provides a unique digital fingerprint for the compound [2] [3]. The Simplified Molecular Input Line Entry System notation is represented as CCCCCCCCC/C=C\CCCCCCCCCCCC(=O)O, clearly indicating the cis double bond configuration through the /C=C\ notation [3] [22].

Physicochemical Characteristics

The physicochemical properties of erucic acid have been extensively characterized through various analytical techniques. The compound exhibits distinctive thermal, solubility, and reactivity profiles that are directly related to its molecular structure and stereochemical configuration.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₄₂O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 338.57 | [1] [2] [3] |

| IUPAC Name | (13Z)-13-Docosenoic acid | [2] [3] |

| CAS Registry Number | 112-86-7 | [1] [2] [3] |

| EINECS Number | 204-011-3 | [3] [5] |

| Melting Point (°C) | 28-33.5 | [8] [12] [22] |

| Boiling Point (°C) | 381.5 (decomposition) | [8] [12] [18] |

| Density (g/cm³) | 0.86 (at 55°C) | [8] [12] [18] |

| Refractive Index (nD) | 1.4534 (at 45°C) | [8] [12] [22] |

| pKa | 4.78±0.10 | [8] [15] |

| LogP (Octanol/Water) | 7.67-9.46 | [9] [10] |

| Physical State | Solid at room temperature | [8] [12] [22] |

| Color | Colorless to white | [8] [12] |

| Crystal Form | Needle-shaped crystals | [8] [12] |

Thermal Stability and Phase Behavior

The thermal properties of erucic acid demonstrate its stability characteristics and phase transition behavior under various temperature conditions. The melting point of erucic acid ranges from 28 to 33.5 degrees Celsius, with most sources reporting values between 28-32 degrees Celsius [8] [12] [22]. This relatively low melting point is attributed to the presence of the cis double bond, which disrupts the regular packing of the hydrocarbon chains and reduces intermolecular van der Waals interactions [4].

The boiling point of erucic acid is reported as 381.5 degrees Celsius under atmospheric pressure, though thermal decomposition occurs at this temperature [8] [12] [18]. Under reduced pressure conditions, the compound exhibits lower boiling points: 358 degrees Celsius at 53.3 kilopascals and 265 degrees Celsius at 2.0 kilopascals [8] [12] [13]. These values demonstrate the compound's thermal sensitivity and the need for careful temperature control during purification and analytical procedures.

| Thermal Property | Value | Reference |

|---|---|---|

| Enthalpy of Fusion (kJ/mol) | 54.0-58.62 | [9] [13] |

| Enthalpy of Vaporization (kJ/mol) | 87.95-154.5 | [9] [13] |

| Critical Temperature (K) | 1044.39 | [9] |

| Critical Pressure (kPa) | 1025.31 | [9] |

| Critical Volume (m³/kmol) | 1.272 | [9] |

| Heat Capacity at 852.97 K (J/mol·K) | 1052.00 | [9] |

| Heat Capacity at 1044.39 K (J/mol·K) | 1152.00 | [9] |

| Thermal Decomposition Temperature (°C) | 381.5 | [8] [12] |

The enthalpy of fusion for erucic acid ranges from 54.0 to 58.62 kilojoules per mole, indicating the energy required for the solid-liquid phase transition [9] [13]. The enthalpy of vaporization varies significantly depending on temperature, ranging from 87.95 to 154.5 kilojoules per mole [9] [13]. The critical temperature is determined to be 1044.39 Kelvin with a corresponding critical pressure of 1025.31 kilopascals [9].

Vapor pressure data for erucic acid follow the Antoine equation with coefficients A = 6.96176, B = 4156.218, and C = -57.461, valid for the temperature range of 479.9 to 654.7 Kelvin [28]. At 562.12 Kelvin, the vapor pressure is 1.33 kilopascals, increasing to 202.65 kilopascals at 748.59 Kelvin [9] [28].

Research on thermal stability has shown that erucic acid-containing oils demonstrate improved thermal stability when polyunsaturated fatty acid content is reduced [11] [14]. Rancimat analysis revealed that high erucic low polyunsaturate oils exhibited thermal stability of 16.4 hours compared to 4.2 hours for conventional high erucic rapeseed oils [14]. This enhanced stability is attributed to the reduced susceptibility to oxidative degradation processes.

Solubility and Reactivity Profiles

The solubility characteristics of erucic acid are primarily governed by its long hydrocarbon chain and carboxylic acid functional group. The compound is insoluble in water due to its predominantly hydrophobic nature [8] [18] [19]. The estimated pKa value of 4.78±0.10 indicates that erucic acid will exist almost entirely in the anion form under physiological pH conditions [8] [15].

Erucic acid demonstrates high solubility in organic solvents, particularly ether, where it is highly soluble [8] [18] [19]. The compound is also soluble in ethanol and methanol, making these solvents suitable for analytical and preparative procedures [8] [18] [19]. In dimethyl sulfoxide, erucic acid exhibits a solubility of 67 milligrams per milliliter, equivalent to 197.89 millimolar concentration [16].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [8] [18] [19] |

| Ethanol | Soluble | [8] [18] [19] |

| Ether | Highly soluble | [8] [18] [19] |

| DMSO | 67 mg/mL (197.89 mM) | [16] |

| Methanol | Soluble | [8] [18] |

The LogP value, representing the octanol-water partition coefficient, ranges from 7.67 to 9.46, confirming the highly lipophilic nature of erucic acid [9] [10]. This high partition coefficient indicates strong affinity for lipid phases and low water solubility, which influences its distribution and behavior in biological and industrial systems.

Reactivity studies have demonstrated that erucic acid can undergo various chemical transformations. The double bond at position 13 serves as a reactive site for ozonolysis reactions, leading to the formation of brassylic acid and nonanoic acid [1]. This oxidative cleavage reaction is utilized industrially for the production of specialty chemicals and dicarboxylic acids. The carboxylic acid functional group readily participates in esterification reactions, forming methyl and ethyl esters that are commonly used in analytical procedures [17] [24].

Spectroscopic analysis reveals characteristic features of the erucic acid structure. Fourier-transform infrared spectroscopy shows the carbonyl stretch at 1735-1741 wavenumbers, confirming the presence of the carboxylic acid functional group [23] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the olefinic protons at δ 5.32-5.93, alpha-methylene protons at δ 2.30-2.38, and terminal methyl protons at δ 0.88 [24]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon at δ 173-174, olefinic carbons at δ 132-133, and aliphatic carbons in the range of δ 29.6-29.7 [24].

The compound exhibits a retention index of 2628.95 when analyzed by gas chromatography using a 5%-phenyl-95%-dimethylpolysiloxane capillary column, based on n-alkanes from C10 to C36 [26]. Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 338, corresponding to the molecular weight of erucic acid [25] [26].

Erucic acid demonstrates widespread distribution across the Brassicaceae family, with significant variation in content levels between species and even within cultivars of the same species. This monounsaturated fatty acid is naturally concentrated in the seed oils of these plants, where it serves as a storage lipid in triacylglycerols [1] [2].

The distribution of erucic acid in Brassicaceae species follows distinct patterns based on genetic and environmental factors. Brassica napus, commonly known as rapeseed or canola, exhibits the most dramatic variation in erucic acid content. High-erucic acid rapeseed varieties contain 20-54% erucic acid in their seed oil, while low-erucic acid varieties (canola) have been selectively bred to contain less than 2% erucic acid by definition [1] [3]. This breeding achievement represents one of the most successful examples of fatty acid modification in crop plants.

Brassica rapa displays similarly variable erucic acid content, with traditional high-erucic acid varieties containing 40-57% erucic acid, while zero-erucic acid landraces have been identified with content as low as 0.5-1% [4]. Analysis of 1981 Chinese landraces of Brassica rapa revealed that over 90% of samples contained more than 40% erucic acid, indicating that high erucic acid content is the predominant natural state for this species [4].

Brassica juncea, commonly cultivated as mustard, consistently produces high levels of erucic acid, with Indian varieties containing 30-51% erucic acid in their seed oil [5]. Gas-liquid chromatography analysis of Indian rapeseed-mustard germplasm confirmed that varieties commonly grown in India are characterized by high erucic acid content accompanied by low levels of oleic acid (13-23%) [5].

Brassica oleracea exhibits erucic acid content ranging from 27-49%, while Brassica nigra contains 30-45% erucic acid [6]. Sinapis alba (white mustard) produces seed oil with 25-35% erucic acid content [7].

Beyond the traditional Brassica species, other members of the Brassicaceae family demonstrate even higher erucic acid concentrations. Crambe abyssinica is particularly notable for its extremely high erucic acid content of 55-65%, making it an important industrial crop for erucic acid production [2]. Tropaeolum majus (nasturtium) produces the highest known concentrations of erucic acid among Brassicaceae species, with levels reaching 75-80% of total fatty acids [2]. Limnanthes alba similarly produces high erucic acid content of 60-70% [2].

The Eruca genus, from which erucic acid derives its name, includes Eruca sativa (commonly known as arugula or rocket), which contains 20-30% erucic acid in its seed oil [1]. This species represents the historical connection between the fatty acid and its botanical origins within the Brassicaceae family.

Recent investigations have revealed that erucic acid distribution is not limited to terrestrial plants. The compound has also been identified in some marine animal oils, particularly in deep-sea fish such as trout, salmon, and cod, where it occurs alongside docosenoic acid (cetolic acid) [2]. However, the concentrations in marine sources are significantly lower than those found in Brassicaceae seeds.

The natural occurrence of erucic acid in Brassicaceae species represents an evolutionary adaptation that may serve multiple biological functions. The high energy density of very-long-chain fatty acids like erucic acid provides efficient energy storage for seed germination and early seedling development [8]. Additionally, the unique physical properties of erucic acid, including its hydrophobicity and resistance to oxidation, may contribute to seed preservation and protection against environmental stresses.

Metabolic Pathways in Plant Embryos

The biosynthesis of erucic acid in plant embryos represents a sophisticated metabolic process that occurs primarily during seed development. This pathway involves the coordinated action of multiple enzymatic complexes and subcellular compartments to achieve the elongation of oleic acid to the 22-carbon erucic acid molecule [9] [10].

The temporal regulation of erucic acid biosynthesis is precisely controlled during embryogenesis. Gene expression analysis in Brassica napus has demonstrated that Fatty Acid Elongase 1 (FAE1) transcription is restricted to the embryo and is temporally regulated during seed development [11]. The highest transcript levels occur approximately 24-30 days after flowering, which coincides with the period of maximum erucic acid accumulation in rapeseed oil [11]. This temporal specificity ensures that erucic acid synthesis occurs during the critical phase of seed oil accumulation.

The biosynthetic pathway begins with the plastidial synthesis of oleic acid, which serves as the primary substrate for erucic acid formation. Oleic acid produced in the plastid is exported to the cytosol, where it undergoes activation to oleoyl-coenzyme A by long-chain acyl-CoA synthetases [9] [12]. This activation step is crucial for making the fatty acid available for subsequent elongation reactions.

The cellular compartmentalization of erucic acid biosynthesis involves multiple organelles working in coordination. While the initial fatty acid synthesis occurs in plastids, the elongation process takes place in the endoplasmic reticulum, where the fatty acid elongase complex is localized [13] [8]. This compartmentalization requires sophisticated transport mechanisms to move fatty acid intermediates between organelles.

Research has revealed the existence of intermediate oleic acid pools that contribute to erucic acid biosynthesis. Labeling experiments with radioactive acetate in Brassica rapa embryos demonstrated that newly synthesized oleic acid does not immediately become a substrate for elongation to erucic acid [9]. Instead, the data suggests the existence of an intermediate pool of oleic acid, which contributes at least part of the oleoyl precursor for erucic acid production. This finding indicates a more complex regulatory system than initially proposed.

The metabolic pathway also involves the coordinated regulation of multiple lipid pools. During erucic acid biosynthesis, there is parallel accumulation of phosphatidylcholine and triacylglycerols, suggesting that the pathway is integrated with broader lipid metabolism [9]. The synthesis of erucic acid is tightly linked to the availability of malonyl-CoA and the activity of acetyl-CoA carboxylase, which produces this essential substrate.

Environmental factors significantly influence the metabolic pathways of erucic acid biosynthesis. Light exposure has been shown to affect the accumulation of intermediates in the pathway, with both light and specific inhibitors increasing the accumulation of oleic acid and phosphatidylcholine [9]. Temperature also plays a crucial role, with studies showing that growth temperature affects erucic acid levels in seeds, with lower temperatures generally promoting higher erucic acid content [14].

The metabolic regulation of erucic acid biosynthesis involves complex feedback mechanisms. The pathway is subject to allosteric regulation, with various metabolites influencing enzyme activities. Coenzyme A itself can inhibit the elongation system by approximately 30%, suggesting that the balance of CoA and acyl-CoA pools is critical for optimal pathway function [15].

Oleic Acid Elongation Mechanisms

The elongation of oleic acid to erucic acid represents a highly specialized metabolic process that occurs through the action of the fatty acid elongase complex. This multienzyme system catalyzes the sequential addition of two-carbon units to oleic acid through a series of four enzymatic reactions [8].

The Fatty Acid Elongase 1 (FAE1) gene encodes the initial and rate-limiting enzyme in the erucic acid elongation pathway. FAE1 functions as a beta-ketoacyl-CoA synthase that catalyzes the condensation reaction between oleoyl-CoA and malonyl-CoA [16] [4]. This enzyme is essential for determining the capacity of plant embryos to produce erucic acid, and its expression levels directly correlate with erucic acid accumulation in seeds.

The molecular characteristics of FAE1 reveal important insights into the elongation mechanism. The enzyme is a 1521-base pair gene with no introns, encoding a protein of approximately 57 kilodaltons [4] [11]. The protein contains several conserved domains that are crucial for its catalytic activity, including four conserved histidine residues (His302, His387, His391, and His420), six conserved cysteine residues (including the active site at Cys223), and an asparagine residue at position 424 [16]. These amino acid residues are essential for the enzyme's condensing activity and are highly conserved across Brassicaceae species.

The elongation mechanism involves a cyclical process of four sequential reactions. The first step is the condensation of oleoyl-CoA with malonyl-CoA, catalyzed by the FAE1 condensing enzyme, to produce a beta-ketoacyl-CoA intermediate with 20 carbons [8]. This reaction releases carbon dioxide and represents the committed step in erucic acid biosynthesis.

The second reaction involves the reduction of the beta-keto group to an alcohol by beta-ketoacyl-CoA reductase, using NADPH as the reducing agent [8]. This step produces a 3-hydroxyacyl-CoA intermediate. The third reaction is the dehydration of the 3-hydroxyacyl-CoA to form an enoyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydratase [13]. Finally, the enoyl-CoA is reduced by enoyl-CoA reductase to produce eicosanoyl-CoA (20:1), which can serve as a substrate for further elongation to erucic acid.

The elongation process can continue with additional cycles to produce erucic acid. The second round of elongation involves the condensation of eicosanoyl-CoA with malonyl-CoA, followed by the same sequence of reduction, dehydration, and reduction reactions to produce erucoyl-CoA (22:1) [8].

The elongation mechanism exhibits substrate specificity that influences the final fatty acid composition. The FAE1 enzyme shows preference for monounsaturated fatty acids, particularly oleic acid, but can also accept other C18 fatty acids as substrates [4]. This specificity is determined by the active site architecture of the enzyme and explains why erucic acid is the predominant very-long-chain fatty acid produced in Brassicaceae seeds.

Recent research has revealed the importance of protein-protein interactions in the elongation mechanism. The fatty acid elongase complex requires the coordinated action of multiple enzymes, and studies have demonstrated specific interactions between elongase components [13]. Bimolecular fluorescence complementation experiments have shown that the 3-hydroxyacyl-CoA dehydratase (PAS2) interacts specifically with the enoyl-CoA reductase (CER10) in the endoplasmic reticulum [13].

The regulation of the elongation mechanism involves both transcriptional and post-translational controls. The expression of FAE1 is tissue-specific and developmentally regulated, with peak expression occurring during the period of maximum oil accumulation in seeds [11]. Post-translational regulation involves the availability of substrates, particularly malonyl-CoA, and the activity of acetyl-CoA carboxylase, which produces this essential substrate.

The efficiency of the elongation mechanism is influenced by the cellular environment and metabolic state of the embryo. Studies have shown that the elongation process is sensitive to the redox state of the cell, with NADPH availability being a limiting factor for the reduction reactions [15]. The balance between fatty acid synthesis and degradation also affects the efficiency of elongation, with conditions favoring anabolic metabolism promoting erucic acid accumulation.

Role of Acyl-CoA and Malonyl-CoA

The biosynthesis of erucic acid is fundamentally dependent on the availability and utilization of two critical coenzyme A derivatives: acyl-CoA and malonyl-CoA. These activated fatty acid intermediates serve as both substrates and regulatory molecules in the elongation pathway [9] [17].

Acyl-CoA functions as the primary substrate for the elongation reaction, with oleoyl-CoA serving as the initial substrate for erucic acid biosynthesis. The formation of acyl-CoA esters is catalyzed by long-chain acyl-CoA synthetases, which activate fatty acids by forming a thioester bond with coenzyme A [12]. This activation is essential for making fatty acids available for metabolic reactions, as free fatty acids cannot directly participate in elongation reactions.

The cellular distribution of acyl-CoA pools plays a crucial role in erucic acid biosynthesis. Multiple acyl-CoA pools exist within plant cells, each serving different metabolic functions [18]. The acyl-CoA pool destined for erucic acid synthesis must be properly compartmentalized to the endoplasmic reticulum, where the elongation reactions occur. Long-chain acyl-CoA synthetases LACS4 and LACS9 have been identified as particularly important for maintaining the acyl-CoA pools required for very-long-chain fatty acid synthesis [12].

The regulation of acyl-CoA availability involves complex transport mechanisms between cellular compartments. Acyl-CoA cannot freely cross membranes, requiring specific transport proteins and binding proteins to facilitate their movement [18]. Acyl-CoA-binding proteins (ACBPs) play crucial roles in maintaining acyl-CoA pools and facilitating their transport to sites of utilization. These proteins are particularly important during periods of high lipid synthesis, such as during seed development when erucic acid accumulation occurs.

Malonyl-CoA serves as the two-carbon donor for fatty acid elongation reactions. This activated form of malonate is produced by the carboxylation of acetyl-CoA by acetyl-CoA carboxylase [17]. The reaction requires ATP and bicarbonate as cofactors and represents a key regulatory point in fatty acid biosynthesis.

The cellular synthesis of malonyl-CoA occurs primarily in the cytosol through the action of the homodimeric acetyl-CoA carboxylase (ACC1) [17]. This enzyme is highly regulated and represents a major control point for fatty acid synthesis. The activity of ACC1 is subject to allosteric regulation, with citrate serving as an activator and palmitoyl-CoA serving as an inhibitor, providing feedback control based on the cellular energy state and fatty acid levels.

Experimental evidence for the essential role of malonyl-CoA in erucic acid biosynthesis comes from inhibitor studies. Treatment of Brassica rapa embryos with haloxyfop, a specific inhibitor of homodimeric acetyl-CoA carboxylase, severely inhibited the synthesis of erucic acid from radiolabeled acetate [9]. This inhibition demonstrated that essentially all malonyl-CoA required for oleic acid elongation to erucic acid is produced by the homodimeric acetyl-CoA carboxylase.

The stoichiometry of malonyl-CoA utilization in erucic acid biosynthesis requires two molecules of malonyl-CoA for the complete elongation of oleic acid to erucic acid. The first malonyl-CoA is consumed in the elongation of oleic acid to eicosenoic acid, and the second malonyl-CoA is used for the subsequent elongation to erucic acid [8]. This requirement makes malonyl-CoA availability a potential limiting factor for erucic acid production.

The regulation of malonyl-CoA levels involves both synthetic and degradative pathways. In addition to its synthesis by acetyl-CoA carboxylase, malonyl-CoA can be degraded by malonyl-CoA decarboxylase, which provides another level of metabolic control [17]. The balance between these pathways determines the steady-state concentration of malonyl-CoA available for fatty acid elongation.

The compartmentalization of malonyl-CoA is crucial for its function in erucic acid biosynthesis. While malonyl-CoA is synthesized in the cytosol, it must be available at the endoplasmic reticulum where the elongation reactions occur. The transport of malonyl-CoA across membranes is limited, requiring local synthesis or specific transport mechanisms to ensure adequate substrate availability.

The interaction between acyl-CoA and malonyl-CoA pools involves complex regulatory mechanisms. The ratio of these two substrates influences the rate and efficiency of elongation reactions. High acyl-CoA levels can promote elongation by providing substrate availability, while high malonyl-CoA levels ensure adequate two-carbon donor availability. However, excessive levels of either substrate can lead to feedback inhibition and metabolic imbalances.

Recent research has revealed the importance of acyl-CoA and malonyl-CoA in coordinating erucic acid biosynthesis with other metabolic pathways. The synthesis of erucic acid must be balanced with the production of other fatty acids and lipids to maintain cellular homeostasis [8]. This coordination involves complex regulatory networks that monitor substrate availability and adjust enzyme activities accordingly.

Physical Description

Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline]

Liquid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg

Heavy Atom Count

Density

LogP

Melting Point

33.5 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 43 of 96 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ A 5-year-old boy with adrenoleukodystrophy, with clinical symptoms of visual, mental and motor disturbances which progressed rapidly, was treated with Lorenzo's oil consisting 1 volume of glyceryl trierucate and 4 volumes of glyceryl trioleate. Five months after initiation of this therapy, ability to swallow was enhanced and T2-weighted magnetic resonance imaging of the brain revealed regression of high intensity area of the parieto-occipital white matter. /Lorenzo's oi/

/EXPTL THER/ An open 2 yr trial of oleic and erucic acids (Lorenzo's oil) included 14 men with adrenomyeloneuropathy, 5 symptomatic heterozygous women and 5 boys with preclinical adrenomyeloneuropathy. No evidence of a clinically relevant benefit from dietary treatment in patients with adrenomyeloneuropathy (accumulation of very-long-chain fatty acids) could be found. /Lorenzo's oil/

Pharmacology

Mechanism of Action

The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/

The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Erucic acid was incorporated into diphosphatidylglycerol & syhingomyelin in heart & liver of male rats fed erucic acid for 20 days.

Wistar rats were given a single oral dose of 560 mg erucic acid (ethyl ester) ... Erucic acid levels in the stomach and small intestine reached a max 2 hr after dosing (40% of the dose). Erucic acid levels in the colon reached a max 8 hr after dosing (50% of the dose). This suggested that erucic acid was poorly absorbed. Erucic acid levels in cardiac blood also reached a max 2 hr after dosing (14% of total fatty acids, against a background level of 2.5%).

Male rats (Wistar strain) were iv injected with a mixture of free (14)C-labeled erucic and (3)H-labeled oleic acid. after 2, 4, 8, 16 and 30 min, radioactivity was examined in blood, liver, heart, kidneys and spleen. At all times studied, the majority of radioactivity was found in the liver, primarily as triglycerides (60% of radioactivity in total lipids) and as phospholipids (20 to 30%). In the other organs tested, radioactivity was found 10 to 15 times lower than in liver. In the heart, (14)C was 3 to 4 times higher than (3)H. More than 80% was recovered in tri-glycerides. In spleen and kidneys, the (14)C:(3)H ratio was particularly high in free fatty acids and monoglycerides. In kidneys, 60% of (14)C was present as nervonic acid in monoglycerides and 40% in phospholipids, suggesting that the mononervonin formed was used for phospholipid biosynthesis.

For more Absorption, Distribution and Excretion (Complete) data for ERUCIC ACID (12 total), please visit the HSDB record page.

Metabolism Metabolites

Male Wistar rats were fed with erucic acid for 20 days. Erucic acid was incorporated into diphosphatidylglycerol and sphingomyelin in heart and liver. The level of erucic acid incorporated into triacylglycerols and free fatty acids in the heart was higher than in the liver.

A study with cultured fibroblasts from normal controls and Zellweger fibroblasts showed that peroxisomes play an important role in the chain-shortening (beta-oxidation) of erucic acid.

Male Sprague-Dawley rats were fed with diets containing different levels of erucic acid (22:1 n-9) for 1 wk. An incr in dietary 22:1 n-9 resulted in significantly incr myocardial lipidosis as assessed histologically and by an accumulation of 22:1 n-9 in heart lipids; there was no incr in cardiac triacylglycerol except when high erucic acid rapeseed (42.9% 22:1 n-9) oil was fed.

For more Metabolism/Metabolites (Complete) data for ERUCIC ACID (15 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Amitriptyline

Drug Warnings

40 male and 6 female patients with adrenoleukodystrophy received Lorenzos oil (20% erucic acid and 80% oleic acid). In 19 of these patients the platelet count decr significantly. In 6 patients with thrombocytopenia, platelet counts became normal within 2 to 3 mo after erucic acid was omitted from the diet. Observations suggested that strategies for the dietary management of adrenoleukodystrophy requiring the admin of large amt of erucic acid may be associated with thrombocytopenia and that the erucic acid component of Lorenzos Oil is the cause of the thrombocytopenia. Patients treated with erucic acid should be followed closely with determinations of the platelet count. /Lorenzos oil: 20% erucic acid and 80% oleic acid/

... the biochemical and clinical results obtained during a dietary erucic acid (C22:1) therapy in 20 patients affected by X-linked adrenoleukodystrophy (ALD) /are reported/. Six patients were very severely affected, 9 had milder neurological symptoms and 5 were presymptomatic. Mean basal levels of plasma C26:0 were 1.41 +/- 0.48 ug/mL in ALD patients (control values: 0.33 +/- 0.12). In all patients C26:0 decreased to virtually normal values. In spite of good biochemical response and absence of consistent side effects of therapy, no encouraging data were observed during the clinical follow-up. The presymptomatic subjects were still free of symptoms after more than 1 year of therapy. The symptomatic patients, however worsened or did not show any improvement.

15 men with adrenoleukodystrophy and 3 symptomatic heterozygous women were admin oleic and erucic acids (Lorenzo's oil). Asymptomatic thrombocytopenia developed in 5 patients (platelet counts ranged between 37000 and 84000 per cu mm) but was reversed within 2 to 3 wk after erucic acid was omitted. In addition, long-term treatment with Lorenzo's oil (for 24 to 43 mo) was associated with lymphocytopenia in these 5 patients. The observations suggested that the long-term treatment of adrenoleukodystrophy with Lorenzo's oil can induce severe lymphocytopenia with immunosuppression and recurrent infections. /Lorenzo's oil/

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Prepn of a crude product by alkaline hydrolysis of rapeseed oil ... A purer product is obtained by the method of Doree and Pepper ... which involves a fractional precipitation and crystallization.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

13-Docosenoic acid, (13Z)-: ACTIVE

Analytic Laboratory Methods

Analyte: erucic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm

Analyte: erucic acid; matrix: food (butter, cheese, condensed milk, ice cream, milk, yogurt); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm; limit of detection: 0.5-2 pmole

Method: AOAC 985.20; Procedure: thin-layer and gas chromatographic methods; Analyte: erucic acid; Matrix: oils and fats; Detection Limit: not provided.

Clinical Laboratory Methods

Analyte: erucic acid; matrix: tissue (adipose, blood vessel wall); procedure: high-performance liquid chromatography with ultraviolet detection at 242 nm; limit of detection: 0.8-1.2 ng

Interactions

Seven groups of 24 /male Wistar/ rats were /daily/ fed diets containing 0, 5, 10, 15, 25 or 30 cal% rapeseed oil /(relative concn of erucic acid were 0, 5.5, 11.0, 16.5, 22.0, 27.5 and 33.0 % of dietary fat respectively)/. All diets were made up to 40 cal% fat with sunflower seed oil. Eight animals from each group were killed after 3 days, 6 days, and 32 wk. In each case the skeletal muscles, heart, diaphragm and adrenals were examined microscopically. In addition the thyroids, testicles, pancreas, spleen, liver and kidneys from animals killed after 32 wk were microscopically examined. Growth: no clear relationship between body weight gain and erucic acid treatment was observed. The average body weight of animals fed 30 cal% rapeseed oil was consistently the lowest, and analysis of variance showed that this difference was almost significant by the end of the test. However, the average body weight of animals fed 20 and 25 cal% rapeseed oil were consistently the highest. No clear relationship between body weight and rapeseed oil treatment was observed. Organ weights: Some significant differences were observed between controls and animals treated with at least 15 cal% rapeseed oil. However, no clear treatment related differences were observed. Pathology: In the animals killed after 3 or 6 days, all animals fed rapeseed oil showed lipidosis of the heart, skeletal muscle, diaphragm and adrenals. The severity of lipidosis incr with the level of rapeseed oil. No other abnormalities were observed. In the animals killed after 32 wk, no treatment-related effects were observed in the skeletal muscle, thyroid, pancreas, or liver of any groups. Effects were observed in the kidneys - slight tubular dilation and incr luminal debris was observed in the renal tubules. These effects were most noticeable in the top dose group. Enlargement of the adrenal cortical cells was observed at 10 cal% and above; severity incr with dose. Cardiac changes were also observed, consisting of minimal lipidosis, foci of myocytolysis showing mononuclear cell proliferations, thickening of the reticular muscle fibre sheath, incr interstitial connective tissue elements and aggregates of Anitskow cells. These effects incr in severity with incr doses of rapeseed oil (especially above 10 cal%). Minimal deg of these changes were also observed in 2 control animals.

Weanling female /Sprague-Dawley/ rats were fed /daily/ diets containing 0.5%, 5%, 10% or 20% of one of the following fats/oils: coconut oil, butter, tallow, lard, olive oil, rapeseed oil, cottonseed oil, corn oil, soybean oil, sunflower seed oil ... When rats were 50 days old, they were given a single oral dose of dimethylbenz [a] anthrene (DMBA). The diets were continued for 4 months ... More than 85% of the animals /in 20% dose levels/ developed tumors in all groups except those on tallow (80%) and rapeseed oil (77%) ... There tended to be more tumors/rat in animals fed unsaturated fats ... Most of the tumors were adenocarcinomas. /Rapeseed oil/

Eight groups of 5 /male Wistar/ rats were fed daily diets (ad libitum) containing 15% lipids for 12 days. The treatment groups were as follows: BR+: High brassidic acid (28% of lipids), low calcium (0.4%); BR-: Low brassidic acid (1.2% of lipids), low calcium; Br+ Ca: High brassidic acid, high calcium (9.2%); BR- Ca: Low brassidic acid, high calcium; ER+: High erucic acid (28% of lipids), low calcium; ER-: Low erucic acid (1.4% of lipids), low calcium; ER+ Ca: High erucic acid, high calcium; ER- Ca: High erucic acid, high calcium. /The remainder of lipids in each group were made up with maize oil./ There were no significant differences in food consumption alone or weight gain alone. However, if weight gain was adjusted to food consumption, it showed that weight gain for brassidic acid groups was lower in low calcium groups. Weight gain was unaffected for erucic acid groups. All 4 erucic acid groups showed similar levels of heart triglycerides, and C22:1. The hearts showed a mild lipidosis as compared to control rats ... For brassidic acid groups, low calcium decr the heart triglyceride levels. In addition, the triglyceride and C22:1 heart levels were higher in the 2 high brassidic acid groups.

For more Interactions (Complete) data for ERUCIC ACID (6 total), please visit the HSDB record page.